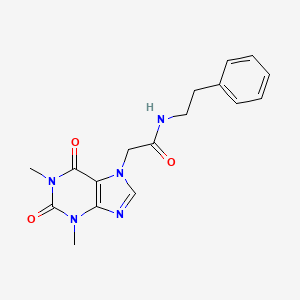![molecular formula C14H18FNO4 B5565614 {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with the molecular formula C15H17FNO4. It is commonly referred to as FPM and is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of FPM is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. FPM has been shown to inhibit the activation of the NF-κB pathway, which is involved in regulating inflammation and cell survival. Additionally, FPM has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
FPM has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that FPM can inhibit the growth of cancer cells and induce apoptosis. Additionally, FPM has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that FPM can reduce tumor growth in mice and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPM in scientific research is its potential therapeutic properties. FPM has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new therapies. Additionally, FPM is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using FPM in lab experiments is its potential toxicity. While FPM has been shown to be relatively safe in vitro and in vivo studies, further research is needed to determine its long-term effects and potential side effects. Additionally, FPM is not currently approved for human use and may require additional testing before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the use of FPM in scientific research. One area of interest is the development of new cancer therapies. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, FPM may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the development of new synthetic routes for FPM. While the current synthesis method is relatively straightforward, there may be more efficient ways to synthesize FPM that could reduce the cost and time required for its production.
Conclusion:
{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol is a chemical compound with potential therapeutic properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory properties. While further research is needed to determine its long-term effects and potential side effects, FPM is a promising candidate for the development of new therapies.
Synthesemethoden
The synthesis of FPM involves the reaction of 3-fluorophenol with acetyl chloride to form 3-fluorophenyl acetate. This intermediate is then reacted with 6-hydroxyhexanoic acid to form the desired product, {4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol. The reaction is typically carried out under basic conditions and requires careful temperature control to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
FPM has been shown to have potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. FPM has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro. Additionally, FPM has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(3-fluorophenoxy)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-2-1-3-13(6-12)20-10-14(18)16-4-5-19-9-11(7-16)8-17/h1-3,6,11,17H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSHWLSATUBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)COC2=CC(=CC=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)
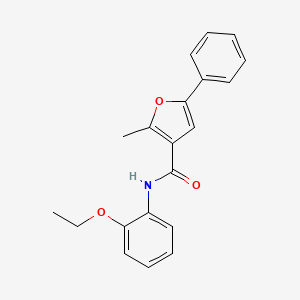
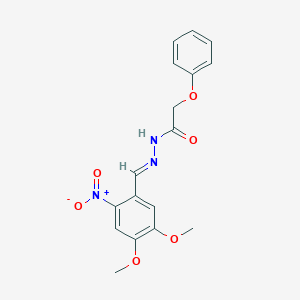
![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)
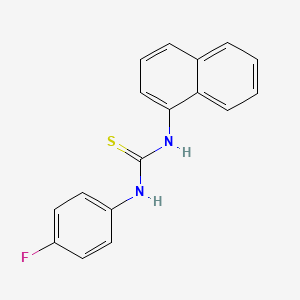
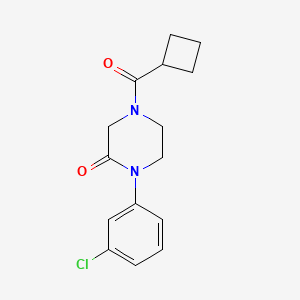
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565583.png)
![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)
![4-[2-(2-methoxyphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5565595.png)
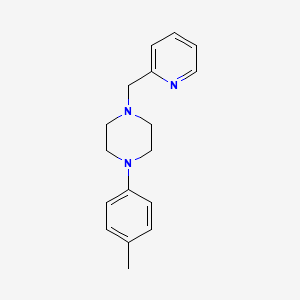
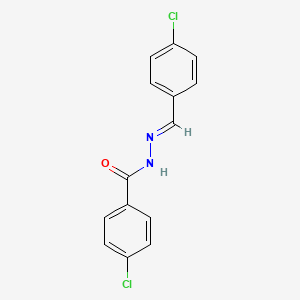
![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)
![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)
